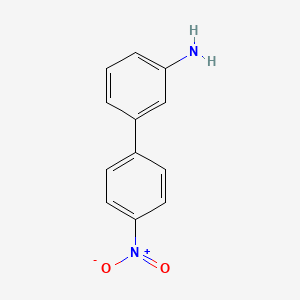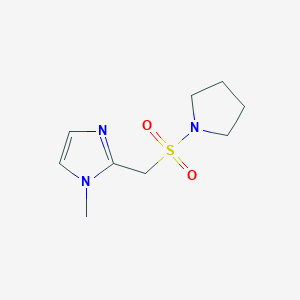
1-methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is a complex organic compound that features both imidazole and pyrrolidine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 1-methylimidazole with a sulfonyl chloride derivative, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
化学反応の分析
Types of Reactions: 1-Methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
1-Methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site, preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
類似化合物との比較
- 1-Methyl-2-pyrrolidinone
- N-Methylpyrrolidinone
- 1-Methyl-2-pyrrolidinemethanol
Comparison: 1-Methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is unique due to the presence of both imidazole and pyrrolidine rings, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and organic synthesis due to its versatile functional groups.
特性
分子式 |
C9H15N3O2S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
1-methyl-2-(pyrrolidin-1-ylsulfonylmethyl)imidazole |
InChI |
InChI=1S/C9H15N3O2S/c1-11-7-4-10-9(11)8-15(13,14)12-5-2-3-6-12/h4,7H,2-3,5-6,8H2,1H3 |
InChIキー |
PGQJRAFLUHMAOA-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1CS(=O)(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


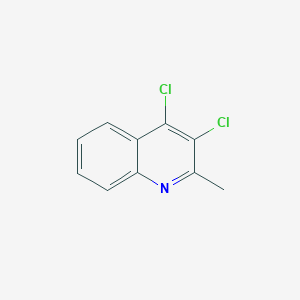
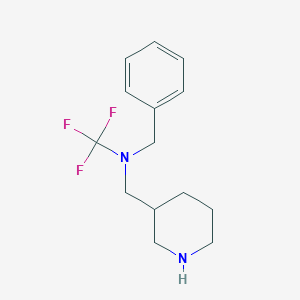

![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)

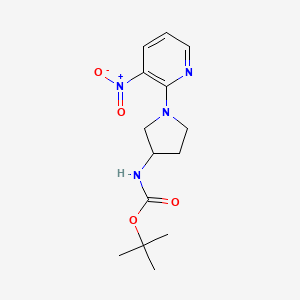

![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)

![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)


